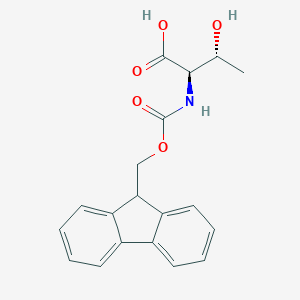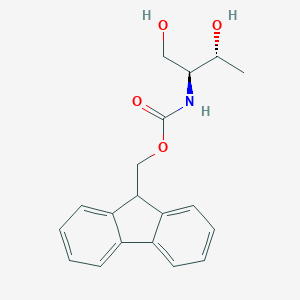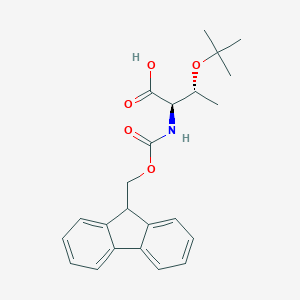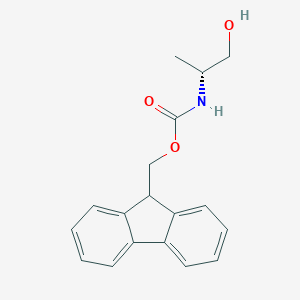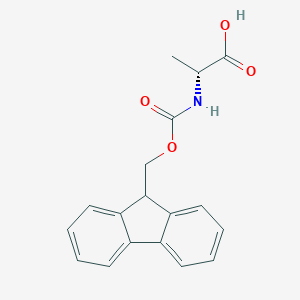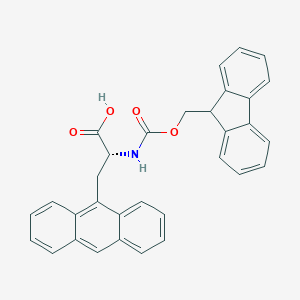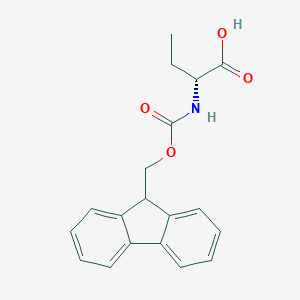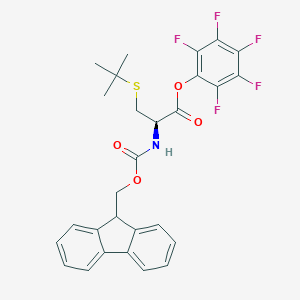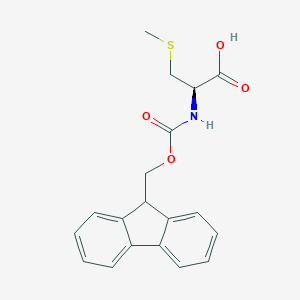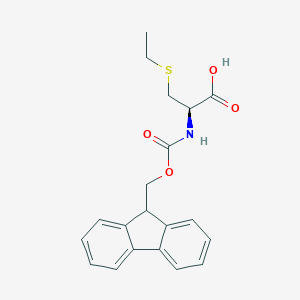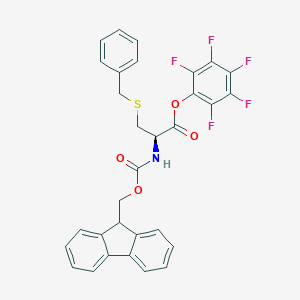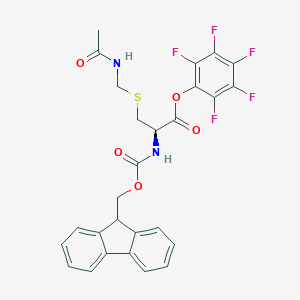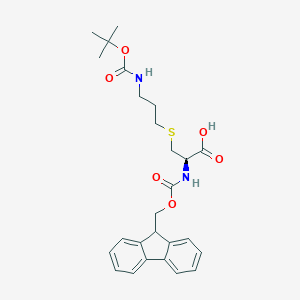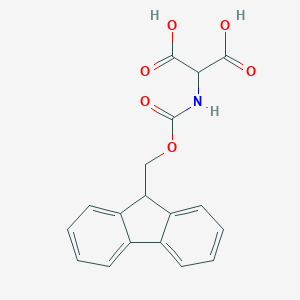
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of malonic acid, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to one of the amino groups . The Fmoc group is a common protective group used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a malonic acid backbone, two amino groups, and a fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group consists of a fluorene (a polycyclic aromatic hydrocarbon) linked to a carbamate functional group .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
-
Peptide Synthesis
-
Synthesis of β-Amino Acids
-
Synthesis of Unnatural Amino Acids
- Fmoc-protected amino acids can be used as starting materials in the synthesis of unnatural amino acids . This process involves a Pd-mediated C-C bond formation in tandem with 2-Methylpyridine .
- The specific method of application involves the use of a C-H Activation methodology developed by Jin-Quan Yu and coworkers .
- The application of this methodology to Fmoc-protected amino acids has been reported to yield unnatural amino acids .
-
Synthesis of Amino Acid Azides
- Fmoc-protected amino acids can be converted into amino acid azides . These compounds are stable at room temperature and have a long shelf-life .
- The specific method of application involves the conversion of the carboxylic acid group of the amino acid into an azide group .
- Amino acid azides are useful as coupling agents in peptide synthesis .
-
Synthesis of Amino Acid Derivatives
- Fmoc-protected amino acids can be used as starting materials in the synthesis of various amino acid derivatives . For example, (S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid is a derivative that can be synthesized .
- The specific method of application involves various organic synthesis techniques, such as esterification, amidation, and others .
- These derivatives can be used in a variety of applications, including drug synthesis, peptide synthesis, and more .
-
Synthesis of Cyclic Peptides
- Fmoc-protected amino acids can be used in the synthesis of cyclic peptides . Cyclic peptides have a variety of biological activities and are of great interest in drug discovery .
- The specific method of application involves solid-phase peptide synthesis, followed by cyclization on the resin .
- The use of Fmoc-protected amino acids in the synthesis of cyclic peptides has been successful in producing a variety of cyclic peptides with diverse biological activities .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c20-16(21)15(17(22)23)19-18(24)25-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,19,24)(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHDYXCNIBCDDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591543 |
Source


|
| Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid | |
CAS RN |
296261-32-0 |
Source


|
| Record name | ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


